Cas no 1664-40-0 (N1-phenylethane-1,2-diamine)

N1-phenylethane-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- N1-Phenylethane-1,2-diamine
- N-(2-Aminoethyl)aniline
- N-Phenylethyldiamine
- N-Phenylethylenediamine
- N-(2-aminoethyl)benzenamine
- N'-phenylethane-1,2-diamine
- RARECHEM AL BW 1149
- TIMTEC-BB SBB004200
- N-PHENYLETHYLENEDIAM
- n-phenyl-2-ethanediamine
- 2-(Phenylamino)ethanamine
- N-Phenyl-1,2-ethanediamine
- Ethylenediamine, N-phenyl-
- 1,2-Ethanediamine, N-phenyl-
- Benzenamine, N-(2-aminoethyl)-
- 1,2-Ethanediamine, N1-phenyl-
- N-phenylethane-1,2-diamine
- n1-phenyl-1,2-ethanediamine
- OCIDXARMXNJACB-UHFFFAOYSA-N
- (2-aminoethyl)phenylamine
- phenylethylenediamine
- NSC84247
- phenyl ethylene diamine
- 2-phenylaminoethylamin
- 2-phenylaminoethylamine
- NSC-84247
- N-phenyl ethylene diamine
- N-(2-aminoethyl)-aniline
- OCIDXARMXNJACB-UHFFFAOYSA-
- n2-phenyl-1,2-ethanediamine
- AC8789
- 1664-40-0
- MFCD00008162
- SCHEMBL307775
- EN300-81504
- CS-0045385
- EINECS 216-773-4
- A852266
- FT-0629102
- N1-phenyl-ethane-1,2-diamine
- N-phenyl-ethane-1,2-diamine
- NS00025445
- N'-phenyl-ethane-1,2-diamine
- AKOS005135725
- N-phenyl ethyl-ene diamine
- N-phenyl-ethylene-diamine
- N -phenylethylenediamine
- BAA66440
- SY009366
- N-phenyl ethylenediamine
- N-Phenylethylenediamine, 98%
- P1101
- NSC 84247
- InChI=1/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
- AC-25457
- J-010281
- DTXSID1061861
- STR05027
- DB-043652
- ethane, 1-amino-2-phenylamino-
- STL257388
- N1-phenylethane-1,2-diamine
-
- MDL: MFCD00008162
- インチ: 1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
- InChIKey: OCIDXARMXNJACB-UHFFFAOYSA-N
- ほほえんだ: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])N([H])[H]
- BRN: 508205
計算された属性
- せいみつぶんしりょう: 136.10000
- どういたいしつりょう: 136.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 77.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 38
じっけんとくせい
- 色と性状: 無色または黄色の液体。
- 密度みつど: 1.041 g/mL at 25 °C(lit.)
- ふってん: 263°C
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.587(lit.)
- PSA: 38.05000
- LogP: 1.83050
- かんど: Air Sensitive
- ようかいせい: 未確定
N1-phenylethane-1,2-diamine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:2735
- WGKドイツ:3
- 危険カテゴリコード: 34-37
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装グループ:III
- セキュリティ用語:8
- リスク用語:R34; R37
- 包装等級:III
- 危険レベル:8
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
N1-phenylethane-1,2-diamine 税関データ
- 税関コード:2921590090
- 税関データ:
中国税関コード:
2921590090概要:
292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N1-phenylethane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81504-25.0g |
N1-phenylethane-1,2-diamine |
1664-40-0 | 95% | 25.0g |
$183.0 | 2023-02-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42360-5g |
N1-Phenylethane-1,2-diamine |
1664-40-0 | 5g |
¥156.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N837934-5g |
N-Phenylethylenediamine |
1664-40-0 | 98 % | 5g |
¥238.00 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42360-100g |
N1-Phenylethane-1,2-diamine |
1664-40-0 | 100g |
¥2406.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D910706-25g |
N-Phenylethylenediamine |
1664-40-0 | 97% | 25g |
$100 | 2023-09-03 | |
eNovation Chemicals LLC | D910706-100g |
N-Phenylethylenediamine |
1664-40-0 | 97% | 100g |
$360 | 2023-09-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236085-10 g |
N-Phenylethylenediamine, |
1664-40-0 | 10g |
¥474.00 | 2023-07-10 | ||
eNovation Chemicals LLC | Y1041704-100g |
1,2-Ethanediamine, N1-phenyl- |
1664-40-0 | 95% | 100g |
$355 | 2023-05-18 | |
eNovation Chemicals LLC | Y1041704-500g |
1,2-Ethanediamine, N1-phenyl- |
1664-40-0 | 95% | 500g |
$1470 | 2023-05-18 | |
Enamine | EN300-81504-50g |
N1-phenylethane-1,2-diamine |
1664-40-0 | 95% | 50g |
$294.0 | 2023-09-02 |
N1-phenylethane-1,2-diamine 関連文献
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Yehia A. Ibrahim,Nouria A. Al-Awadi,Talal F. Al-Azemi,Elizabeth John RSC Adv. 2014 4 38869
-
2. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxinesMahesh S. Deshmukh,Biswajit Das,Nidhi Jain RSC Adv. 2013 3 22389
-
3. Metal ions as external stimuli in stereoselective self-sorting of koneramines and thiokoneraminesSakthi Raje,Kalaikodikumaran Mani,Mahesh MinnathParsutkar,Raja Angamuthu New J. Chem. 2017 41 12303
-
Thirumanasekaran Dhanalakshmi,Eringathodi Suresh,Mallayan Palaniandavar Dalton Trans. 2009 8317
-
Kamelah S. Al-Rashdi,Bandar A. Babgi,Ehab M. M. Ali,Abdesslem Jedidi,Abdul-Hamid M. Emwas,Bambar Davaasuren,Mariusz Jaremko,Mark G. Humphrey RSC Adv. 2023 13 9333
-
A. C. Pinheiro,T. Roisnel,E. Kirillov,J.-F. Carpentier,Osvaldo L. Casagrande Dalton Trans. 2015 44 16073
-
Lara M. Groves,Catrin F. Williams,Anthony J. Hayes,Benjamin D. Ward,Marc D. Isaacs,Nadine O. Symonds,David Lloyd,Peter N. Horton,Simon J. Coles,Simon J. A. Pope Dalton Trans. 2019 48 1599
-
Lara M. Groves,Catrin F. Williams,Anthony J. Hayes,Benjamin D. Ward,Marc D. Isaacs,Nadine O. Symonds,David Lloyd,Peter N. Horton,Simon J. Coles,Simon J. A. Pope Dalton Trans. 2019 48 1599
-
Hao Wu,Xinxing Yin,Lei Lu,Jiaxing Song,Lin Hu,Yingzhi Jin,Zhen Su,Jiefeng Hai,Zaifang Li Chem. Commun. 2023 59 6183
-
Amrita Chaudhuri,Amrita Paul,Antara Sikder,N. D. Pradeep Singh Chem. Commun. 2021 57 1715
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
N1-phenylethane-1,2-diamineに関する追加情報
N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0): An Overview of Its Properties, Applications, and Recent Research
N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of a phenyl group attached to an ethane-1,2-diamine backbone. The combination of these functional groups imparts a range of chemical and physical properties that make it valuable for various applications.
The molecular formula of N1-Phenylethane-1,2-diamine is C8H12N2, and its molecular weight is approximately 136.19 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. It is soluble in water and many organic solvents, making it easy to handle and incorporate into various formulations.
In terms of chemical reactivity, N1-Phenylethane-1,2-diamine exhibits strong nucleophilic properties due to the presence of the amino groups. This makes it an excellent starting material for the synthesis of more complex molecules, including pharmaceutical intermediates, dyes, and polymers. The compound can undergo a variety of reactions, such as condensation with aldehydes and ketones to form imines, Michael addition reactions with α,β-unsaturated carbonyl compounds, and coupling reactions with halides to form substituted amines.
One of the key applications of N1-Phenylethane-1,2-diamine is in the pharmaceutical industry. It serves as an intermediate in the synthesis of several important drugs. For example, it is used in the production of antiviral agents, anti-inflammatory drugs, and analgesics. The compound's ability to form stable complexes with metal ions also makes it useful in the development of metal-based pharmaceuticals.
Recent research has further expanded the potential applications of N1-Phenylethane-1,2-diamine. A study published in the Journal of Medicinal Chemistry highlighted its use as a ligand in the synthesis of metallo-drugs for cancer therapy. The researchers found that complexes formed with platinum and palladium exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapy agents. This opens up new avenues for developing more effective and targeted cancer treatments.
In addition to its pharmaceutical applications, N1-Phenylethane-1,2-diamine has found use in the field of materials science. It can be polymerized to form polyamides with unique mechanical properties and thermal stability. These polymers have potential applications in areas such as coatings, adhesives, and high-performance composites. The ability to tailor the properties of these materials by modifying the structure of N1-Phenylethane-1,2-diamine makes it an attractive candidate for advanced material development.
The environmental impact of N1-Phenylethane-1,2-diamine is another area of active research. Studies have shown that it can be biodegraded under certain conditions, which is an important consideration for its industrial use. Efforts are underway to develop more sustainable synthesis methods that minimize environmental impact while maintaining high yields and purity.
In conclusion, N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical properties make it a valuable starting material for synthesizing complex molecules and developing new materials with advanced functionalities. Ongoing research continues to uncover new uses and improve our understanding of this versatile compound.
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